

Dihydrouracil-¹³C₄,¹⁵N₂: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dihydrouracil-13C4,15N2

Cat. No.: B12389938 Get Quote

An In-depth Technical Guide on the Core Chemical Properties, Experimental Applications, and Metabolic Significance of Dihydrouracil $^{-13}$ C 4 , 15 N 2 for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the isotopically labeled compound Dihydrouracil-¹³C₄,¹⁵N₂, a crucial tool in metabolic research and clinical diagnostics. Its primary application lies in its use as an internal standard and tracer for studying the uracil catabolism pathway and assessing the activity of the enzyme dihydropyrimidine dehydrogenase (DPD).

Core Chemical Properties

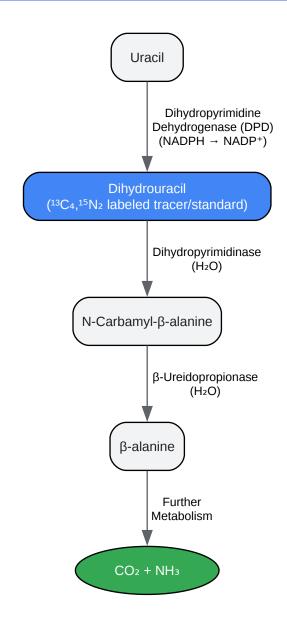
Dihydrouracil-¹³C₄,¹⁵N₂ is a stable, non-radioactive isotopically labeled form of dihydrouracil. The incorporation of four ¹³C atoms and two ¹⁵N atoms results in a distinct mass shift, allowing for its precise detection and quantification in complex biological matrices using mass spectrometry.

Property	Value	Source
Chemical Formula	¹³ C ₄ H ₆ ¹⁵ N ₂ O ₂	[1]
Molecular Weight	120.06 g/mol	[1][2]
Synonyms	5,6-Dihydrouracil- 13 C ₄ , 15 N ₂ , 2,4(1H,3H)-Pyrimidinedione- 2,4,5,6- 13 C ₄ -1,3- 15 N ₂	[2]
Unlabeled CAS Number	504-07-4	[2]
Labeled CAS Number	360769-22-8	[2]
Appearance	Off-White to Pale Beige Solid	[3]
Isotopic Purity (¹³C)	99%	[1][2]
Isotopic Purity (15N)	98%	[1][2]
Chemical Purity	≥98%	[2]
Solubility	DMSO (Slightly), Methanol (Slightly, Heated)	[3]
Storage	Store at room temperature, protected from light and moisture.	[2]

Metabolic Significance and Applications

Dihydrouracil is the first and rate-limiting metabolite in the catabolism of uracil, a fundamental component of RNA.[4][5] This metabolic process is primarily mediated by the enzyme dihydropyrimidine dehydrogenase (DPD).[4] The genetic variability in the DPD enzyme can lead to its deficiency, which has significant clinical implications, particularly for patients undergoing chemotherapy with fluoropyrimidines like 5-fluorouracil (5-FU).[6]

Dihydrouracil-13C4,15N2 serves as a critical analytical tool in several key research and clinical areas:



- Internal Standard for Quantification: Due to its chemical identity with the endogenous analyte
 and its distinct mass, it is the ideal internal standard for the accurate quantification of
 dihydrouracil in biological samples (e.g., plasma, urine) by LC-MS/MS.[6] This is crucial for
 assessing DPD activity by measuring the dihydrouracil to uracil ratio.
- Metabolic Tracer: In metabolic flux analysis, Dihydrouracil-¹³C₄,¹⁵N₂ can be used to trace the downstream metabolism of dihydrouracil through the uracil degradation pathway.[6]
- Biomolecular NMR: Its isotopic labeling makes it suitable for use in biomolecular NMR studies.[2]

Uracil Catabolism Pathway

The catabolism of uracil is a three-step enzymatic pathway that occurs primarily in the liver.[4] Dihydrouracil is the initial product of this pathway.

Click to download full resolution via product page

Caption: The catabolic pathway of uracil to β -alanine, CO₂, and NH₃.

Experimental Protocols

The following section outlines a generalized experimental protocol for the quantification of endogenous dihydrouracil in human plasma using Dihydrouracil-¹³C₄,¹⁵N₂ as an internal standard with LC-MS/MS.

Materials and Reagents

• Dihydrouracil-13C4,15N2 (Internal Standard)

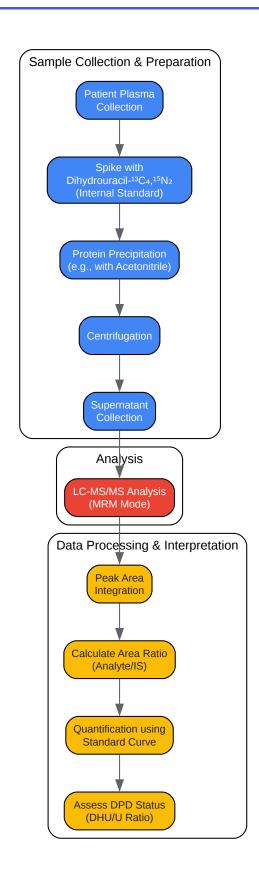
- Uracil and Dihydrouracil analytical standards
- Human plasma (collected in K₂EDTA tubes)
- · Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- Deionized water

Sample Preparation: Protein Precipitation

- Thaw Samples: Thaw frozen plasma samples on ice.
- Prepare Internal Standard Spiking Solution: Prepare a working solution of Dihydrouracil
 13C4, 15N2 in 50:50 ACN:water.
- Spike Samples: To 100 μL of plasma, add 10 μL of the internal standard working solution.
- Precipitate Proteins: Add 300 µL of chilled acetonitrile to the plasma sample.
- Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

- Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Chromatographic Column: A C18 reversed-phase column is commonly used.



- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) is used to separate the analytes.
- Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes may be optimized, as dihydrouracil can be detected in positive mode and uracil in negative mode.
- MRM Transitions:
 - Dihydrouracil: Monitor the specific precursor to product ion transition.
 - Dihydrouracil-13C4,15N2: Monitor the mass-shifted precursor to product ion transition.
- Data Analysis: The concentration of endogenous dihydrouracil is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of unlabeled dihydrouracil.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical research study utilizing Dihydrouracil-13C4,15N2 to assess DPD deficiency.

Click to download full resolution via product page

Caption: A generalized workflow for DPD deficiency assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation Creative Proteomics Blog [creative-proteomics.com]
- 5. prosciento.com [prosciento.com]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Dihydrouracil-¹³C₄,¹⁵N₂: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12389938#dihydrouracil-13c4-15n2-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com